molecular formula C10H8BrFO B1371592 (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one CAS No. 203194-33-6

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one

Cat. No. B1371592
M. Wt: 243.07 g/mol
InChI Key: ZSOMEPSFKDCBMZ-NSCUHMNNSA-N
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Description

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, commonly referred to as 5-Bromo-2-fluorobut-3-en-2-one, is a synthetic molecule with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent in the synthesis of other molecules, and as a pharmaceutical intermediate. In addition, 5-Bromo-2-fluorobut-3-en-2-one has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Nonlinear Optical Materials

A study by Shruthi et al. (2017) synthesized a compound similar to (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, demonstrating its application as a nonlinear optical (NLO) material. This compound was synthesized using the Claisen-Schmidth condensation method and analyzed for its NLO efficiency, which was found to be half that of the standard KDP crystal (Shruthi et al., 2017).

Refractive Index Studies

Chavan and Gop (2016) investigated a related compound's refractive indices in various solvent mixtures, providing insights into molecular interactions and properties like molar refraction and specific refraction (Chavan & Gop, 2016).

Synthesis of Biologically Active Compounds

Wang et al. (2016) described the synthesis of an intermediate compound essential for creating various biologically active compounds. This research highlights the significance of such compounds in the synthesis of biologically relevant materials (Wang et al., 2016).

Quantum Chemical Investigations

Zaini et al. (2018) conducted quantum chemical investigations on a similar compound, providing insights into its molecular structure and spectral properties. This research is crucial for understanding the electronic properties of such compounds (Zaini et al., 2018).

Molecular Docking and Spectral Investigations

Sathish et al. (2018) synthesized and characterized a compound related to (3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one, analyzing its molecular structure and investigating its potential antiviral nature through molecular docking studies (Sathish et al., 2018).

Structural Characterization Techniques

Bhumannavar (2021) emphasized the importance of experimental and theoretical techniques in confirming the structural properties of similar compounds, enhancing our understanding of their physical characteristics (Bhumannavar, 2021).

properties

IUPAC Name

(E)-4-(5-bromo-2-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOMEPSFKDCBMZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-(5-Bromo-2-fluorophenyl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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